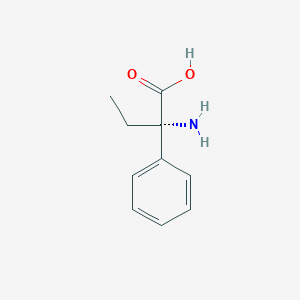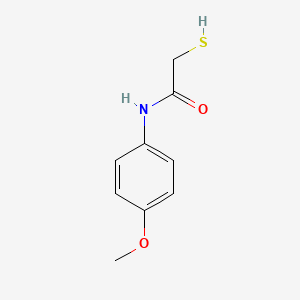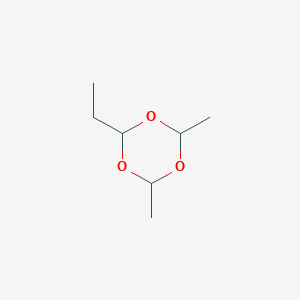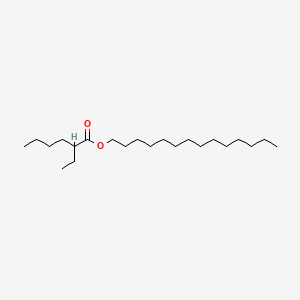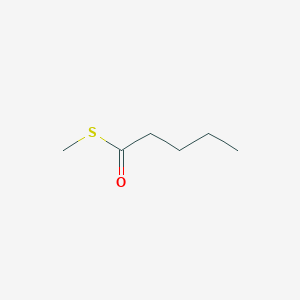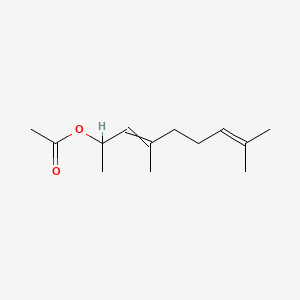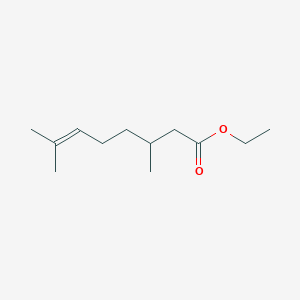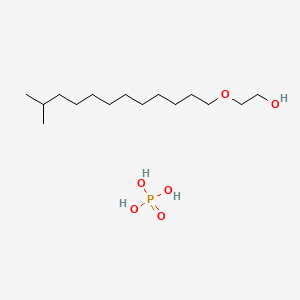
Poly(oxy-1,2-ethanediyl), alpha-isotridecyl-omega-hydroxy-, phosphate
Descripción general
Descripción
Poly(oxy-1,2-ethanediyl), alpha-isotridecyl-omega-hydroxy-, phosphate is a surfactant with emulsifying, moderate foaming, decontaminating, and wetting properties . It is suitable for use in laundry, textiles, hard surface cleaning, paint, carpet cleaning, hand dishwashing, and institutional and industrial cleaning formulations .
Chemical Reactions Analysis
Specific chemical reactions involving Poly(oxy-1,2-ethanediyl), alpha-isotridecyl-omega-hydroxy-, phosphate are not detailed in the available resources. As a surfactant, it is likely involved in reactions that lead to the formation or disruption of micelles, which are crucial for its cleaning and emulsifying properties .Aplicaciones Científicas De Investigación
Food Contact Materials
One significant application of a substance closely related to Poly(oxy-1,2-ethanediyl), alpha-isotridecyl-omega-hydroxy-, phosphate is in food contact materials. Research has assessed the safety of a similar substance, phosphorous acid, triphenyl ester, polymer with alpha-hydro-omega-hydroxypoly[oxy(methyl-1,2-ethanediyl)], C10–16 alkyl esters, when used as an additive in acrylonitrile-butadiene-styrene (ABS) copolymers and high impact polystyrene, intended for repeated use in contact with various food types. These studies have concluded that the substance does not raise safety concerns for consumers if used within specified limits and if its migration into food does not exceed certain thresholds (Lambré et al., 2021), (Silano et al., 2019).
Polymer Degradation and Structural Alteration
Another area of research focuses on the reactions and degradation behaviors of polymers like Poly(ethylene oxide) (a related compound to Poly(oxy-1,2-ethanediyl)). Studies have found that these polymers undergo oxidation and structural changes when exposed to certain conditions. For example, Kaczmarek et al. (1995) demonstrated that poly(ethylene oxide) is rapidly oxidized by hydroxyl and hydroperoxyl radicals, leading to a decrease in molecular weight and changes in crystalline structure, resulting in the polymer becoming amorphous (Kaczmarek et al., 1995).
Biodegradable Composite Materials
Research has also been conducted on the development of biodegradable composite materials using poly(alpha-hydroxy acids), with Poly(oxy-1,2-ethanediyl) being a related compound. These studies involve incorporating an inorganicphase into the polymeric matrix to enhance properties for specific applications. For instance, Navarro et al. (2005) developed a biodegradable composite material combining polylactic acid (PLA) and calcium phosphate soluble glass particles. This material exhibited accelerated degradation of PLA and induced calcium phosphate precipitates on the surface, which could be significant in applications like tissue engineering (Navarro et al., 2005).
Polymer Characterization and Analysis
Further studies include the characterization and analysis of similar polymers in different environments. For example, McKean and Pesce (1985) developed a method for determining poly(oxy-1,2-ethanediyl) oligomers in body fluids, illustrating the significance of analytical techniques in understanding the behavior and presence of these compounds in various contexts (McKean & Pesce, 1985).
Synthesis and Modification of Polymers
The synthesis and modification of polymers with similar structures to Poly(oxy-1,2-ethanediyl) are also areas of active research. Studies like those conducted by Cammas et al. (1995) on the synthesis of alpha-methoxy-omega-amino and alpha-hydroxy-omega-amino poly(ethylene oxide)s demonstrate the ongoing research into modifying polymer structures for various applications (Cammas et al., 1995).
Safety And Hazards
Propiedades
IUPAC Name |
2-(11-methyldodecoxy)ethanol;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O2.H3O4P/c1-15(2)11-9-7-5-3-4-6-8-10-13-17-14-12-16;1-5(2,3)4/h15-16H,3-14H2,1-2H3;(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDAWUSGGYKEBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCOCCO.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H35O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936942 | |
| Record name | Phosphoric acid--2-[(11-methyldodecyl)oxy]ethan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(11-Methyldodecoxy)ethanol;phosphoric acid | |
CAS RN |
73038-25-2, 164383-17-9 | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-isotridecyl-.omega.-hydroxy-, phosphate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphoric acid--2-[(11-methyldodecyl)oxy]ethan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-isotridecyl-ω-hydroxy-, phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.038 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-isotridecyl-.omega.-hydroxy-, phosphate (CAS# 73038-25-2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



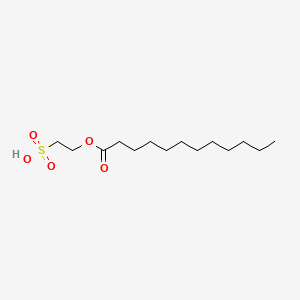
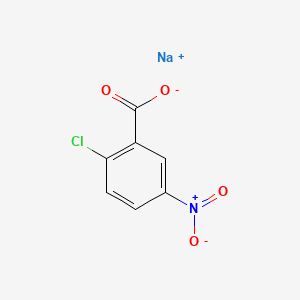

![Benzo[1,2,3-bc:4,5,6-b'c']dicoronene](/img/structure/B1614915.png)

![2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1614919.png)
